Home > Products > Screening Compounds P147241 > 1-(4-Methoxybenzo[d]thiazol-2-yl)urea
1-(4-Methoxybenzo[d]thiazol-2-yl)urea - 383866-88-4

1-(4-Methoxybenzo[d]thiazol-2-yl)urea

Catalog Number: EVT-457196
CAS Number: 383866-88-4
Molecular Formula: C9H9N3O2S
Molecular Weight: 223.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

The compound is classified as a benzothiazole derivative and can be further categorized under urea derivatives. It is structurally related to various biologically active compounds, making it an interesting subject for research in drug design and synthesis.

Synthesis Analysis

Synthetic Methods

The synthesis of 1-(4-Methoxybenzo[d]thiazol-2-yl)urea typically involves the reaction between 4-methoxybenzo[d]thiazole-2-amine and an appropriate isocyanate. The following steps outline a common synthetic route:

  1. Reagents: The primary reactants include 4-methoxybenzo[d]thiazole-2-amine and an isocyanate (e.g., 2-(trifluoromethyl)phenyl isocyanate).
  2. Solvent: Organic solvents such as dichloromethane or tetrahydrofuran are commonly used.
  3. Reaction Conditions: The reaction is conducted under reflux conditions to facilitate the formation of the urea bond.
  4. Purification: Post-reaction, the mixture is purified using column chromatography to isolate the desired product with high purity .

Technical Parameters

  • Temperature: Typically maintained at reflux temperature (around 60-80°C).
  • Time: The reaction duration may vary, often requiring several hours to ensure complete conversion.
  • Yield: Optimization of conditions can lead to yields exceeding 70% in laboratory settings.
Molecular Structure Analysis

Structural Features

The molecular structure of 1-(4-Methoxybenzo[d]thiazol-2-yl)urea can be described as follows:

  • Molecular Formula: C16_{16}H12_{12}F3_3N3_3O2_2S
  • Molecular Weight: Approximately 367.34 g/mol
  • InChI Key: InChI=1S/C16H12F3N3O2S

The compound features:

  • A benzo[d]thiazole ring, which contributes to its biological activity.
  • A methoxy group at the para position relative to the thiazole nitrogen, enhancing solubility and biological interactions.
  • A urea functional group, which is critical for its reactivity and interaction with biological targets .

Spectroscopic Data

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are employed to confirm the structure:

  • Proton NMR shows distinct peaks corresponding to aromatic protons and methoxy protons.
  • Carbon NMR provides signals indicative of carbonyl and aromatic carbons .
Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzo[d]thiazol-2-yl)urea can participate in various chemical reactions:

  • Oxidation: The methoxy group may be oxidized to form a hydroxyl group.
  • Reduction: If nitro groups are present, they can be reduced to amines.
  • Substitution Reactions: The trifluoromethyl group can undergo nucleophilic substitutions, potentially leading to diverse derivatives .

Reaction Conditions

These reactions typically require specific conditions such as:

  • Use of oxidizing agents (e.g., hydrogen peroxide for oxidation).
  • Catalysts or bases for substitution reactions.
Mechanism of Action

Biological Activity

The mechanism by which 1-(4-Methoxybenzo[d]thiazol-2-yl)urea exerts its biological effects often involves interactions at the molecular level with specific targets, such as enzymes or receptors involved in disease pathways.

  1. Binding Affinity: The methoxybenzothiazole moiety may enhance binding affinity through hydrophobic interactions and hydrogen bonding with target proteins.
  2. Inhibition Mechanism: Studies suggest that compounds with similar structures inhibit pathways such as BRAF/VEGFR signaling, crucial in cancer progression .

Data Analysis

Molecular docking studies indicate that this compound can fit into active sites of target proteins, suggesting potential as an inhibitor in therapeutic contexts.

Physical and Chemical Properties Analysis

Analytical Techniques

Properties are often characterized using:

  • NMR spectroscopy for structural elucidation.
  • UV-visible spectroscopy for assessing purity and concentration.
Applications

Scientific Applications

The compound has potential applications in various fields:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer or inflammatory diseases due to its biological activity.
  2. Material Science: Potential use in designing polymers or materials with specific electronic properties owing to its unique structure.
  3. Biological Research: Utilized in studies aimed at understanding enzyme inhibition mechanisms or receptor-ligand interactions.
Introduction to 1-(4-Methoxybenzo[d]thiazol-2-yl)urea in Medicinal Chemistry

1-(4-Methoxybenzo[d]thiazol-2-yl)urea represents a structurally optimized benzothiazole-urea hybrid with emerging significance in targeting protein misfolding disorders. Characterized by a 4-methoxybenzothiazole scaffold linked to a urea moiety, this compound leverages the hydrogen-bonding capacity of urea and the planar aromaticity of benzothiazole to interact with pathological aggregates. Its design stems from strategic hybridization approaches aimed at inhibiting tau and α-synuclein fibrillization—processes central to Alzheimer’s disease (AD) and Parkinson’s disease (PD) pathogenesis [1]. Unlike monofunctional agents, it embodies a dual-targeting strategy intended to disrupt the cross-talk between neurodegenerative pathways [7].

Historical Evolution of Benzothiazole-Urea Hybrids in Drug Discovery

The development of benzothiazole-urea hybrids originated from seminal work on bioactive benzothiazoles such as aniline-based N744 (tau aggregation inhibitor) and Anle138b (α-synuclein modulator). Early studies identified the 4-methoxybenzothiazole unit as critical for binding β-sheet structures in misfolded proteins, while urea linkers enabled enhanced solubility and hydrogen-bonding interactions [1] [5]. FDA-approved drugs like frentizole (an immunosuppressant with a benzothiazole-urea backbone) demonstrated the scaffold’s clinical viability, prompting its repurposing for neurodegenerative applications [5] [6].

Key milestones include:

  • 2019: Discovery that 6-substituted benzothiazolyl ureas inhibit mitochondrial 17β-HSD10, an enzyme implicated in Aβ-induced neurotoxicity [5].
  • 2022: Rational design of anti-aggregation hybrids via structural fusion of N744 and Anle138b pharmacophores, yielding compounds with <20% residual ThT fluorescence against α-synuclein fibrils [1].
  • 2024: Identification of 1-(4-methoxybenzo[d]thiazol-2-yl)urea derivatives suppressing α-synuclein inclusions in neuronal cell models (e.g., M17D cells) [1].

Table 1: Evolution of Key Benzothiazole-Urea Hybrids

CompoundStructural FeaturesPrimary TargetBioactivity
Frentizole6-Methoxybenzothiazole + phenylureaImmunomodulationFDA-approved for rheumatoid arthritis
N744 analogues4-Methoxybenzothiazole + cyanine dyeTau fibrilsIC₅₀ = 300 nM for 2N4R tau disaggregation
Anle138b derivativesDiphenyl pyrazoleα-Synuclein oligomers77% inhibition of α-syn fibrils at 10 μM
1-(4-Methoxy-BT-2-yl)urea4-Methoxybenzothiazole + urea linkerDual tau/α-synucleinReduces ThT fluorescence to 4–15% for α-syn

Role of Urea Linkers in Enhancing Bioactivity of Benzothiazole Derivatives

The urea linker (–NH–C(=O)–NH–) serves as a conformational regulator and hydrogen-bond mediator. Its nonplanar geometry enables adaptive binding to heterogeneous protein aggregates, while the carbonyl oxygen and NH groups form bidentate hydrogen bonds with residues in fibrillar grooves [9]. Compared to rigid amide or sulfonamide linkers, urea enhances:

  • Water solubility: Urea’s polarity increases log P values by 0.5–1.5 units versus carbon-linked analogues, improving bioavailability [9].
  • Anti-aggregation potency: Hybrids with urea linkers reduce ThT fluorescence to 4–15% for α-synuclein, outperforming amide-linked counterparts (25–40% fluorescence) [1].
  • Selectivity: Urea derivatives show negligible off-target kinase inhibition (e.g., <10% inhibition of Dyrk1B at 10 μM), attributed to optimal steric accommodation in amyloid clefts [7].

Table 2: Impact of Linker Chemistry on Benzothiazole Hybrid Efficacy

Linker TypeSolubility (log P)α-Synuclein Inhibition (% ThT Fluorescence)Tau Inhibition (% ThT Fluorescence)
Urea2.1–3.44–15%20–30%
Amide3.0–4.125–40%35–50%
Sulfonamide3.5–4.830–55%40–60%

Rationale for Targeting Neurodegenerative and Protein Aggregation Disorders

1-(4-Methoxybenzo[d]thiazol-2-yl)urea addresses two interconnected pathological hallmarks: tau tangles in AD and α-synuclein Lewy bodies in PD. The 4-methoxybenzothiazole moiety preferentially binds the cross-β-sheet architecture of tau’s 2N4R isoform—the most aggregation-prone variant—while the urea linker disrupts hydrogen-bond networks in α-synuclein oligomers [1] [2]. This dual mechanism counters the experimentally observed synergy between tau and α-synuclein, where co-aggregation accelerates cognitive decline in AD/PD comorbidity [1] [7]. The compound’s small size (MW < 300 Da) further enables blood-brain barrier penetration, a limitation of natural polyphenols like EGCG [1].

Properties

CAS Number

383866-88-4

Product Name

1-(4-Methoxybenzo[d]thiazol-2-yl)urea

IUPAC Name

(4-methoxy-1,3-benzothiazol-2-yl)urea

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

InChI

InChI=1S/C9H9N3O2S/c1-14-5-3-2-4-6-7(5)11-9(15-6)12-8(10)13/h2-4H,1H3,(H3,10,11,12,13)

InChI Key

PPBOQWJWGPQHDD-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)N

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.